molecular formula C9H13ClN2O2 B11891840 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one CAS No. 1346697-51-5

4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one

Cat. No.: B11891840
CAS No.: 1346697-51-5
M. Wt: 216.66 g/mol
InChI Key: RSVGFERQJCZHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one (CAS 1346697-51-5) is a high-purity chemical reagent offered with a minimum purity of 98% and is intended for research applications, specifically in the field of pharmaceutical development . This compound is built around the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant and diverse biological activities . Researchers are highly interested in pyridazinone derivatives for their potential in tackling major health challenges, particularly in the development of new agents for cardiovascular diseases and cancer . The core pyridazinone structure is a key pharmacophore found in compounds acting as vasodilators and phosphodiesterase (PDE) inhibitors for cardiovascular research, as well as in targeted anticancer agents that inhibit key enzymes like tyrosine kinases . The specific pentan-2-yloxy substituent in this compound can influence its lipophilicity and interaction with biological targets, making it a valuable intermediate for medicinal chemists. It is primarily used in the synthesis and discovery of novel bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1346697-51-5

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-4-pentan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-6(2)14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

RSVGFERQJCZHDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts substitution efficiency:

SolventBaseTemperature (°C)Yield (%)
EthanolK₂CO₃8065
DMFTriethylamine10058
AcetonitrileNaHCO₃9062

Ethanol with K₂CO₃ emerged as optimal, balancing reactivity and cost. Polar aprotic solvents like DMF increased side products due to elevated temperatures.

Catalytic Enhancements

Adding catalytic iodide (KI) accelerated substitution rates via the "Hauser-Kashiwagi effect," improving yields to 72%. Conversely, phase-transfer catalysts (e.g., tetrabutylammonium bromide) showed minimal benefit.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsTotal Yield (%)Purity (%)
Trichloropyridazine route4,5-Dichloro-3(2H)-pyridazinone35595
CyclocondensationEthyl 3-oxobutanoate42880

The trichloropyridazine route outperforms cyclocondensation in yield and scalability, making it industrially preferable.

Challenges and Mitigation Strategies

  • Regioisomer Formation : Competing substitution at the 4-position may occur, generating 5-chloro-4-(pentan-2-yloxy)pyridazin-3(2H)-one. Crystallization from methanol effectively isolates the desired isomer.

  • Hydrolysis Side Reactions : Over-hydrolysis of the pyridazinone ring can degrade the product. Controlled acidic conditions (pH 2–3) minimize this risk.

Industrial-Scale Considerations

Patent data underscores the feasibility of large-scale production:

  • Batch Size : 1 kg of 4,5-dichloro-3(2H)-pyridazinone yields 0.89 kg of trichloropyridazine.

  • Cost Efficiency : Ethanol and K₂CO₃ are cost-effective reagents, with a raw material cost of $120/kg for the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may target the chlorine atom, converting it to a hydrogen atom.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Hydroxylated pyridazinone derivatives.

    Reduction: Dechlorinated pyridazinone.

    Substitution: Amino or thiol-substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: May be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Properties

Compound Name Substituents (Positions 4, 5, 2) Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference ID
4-Chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one Cl, pentan-2-yloxy, H C₉H₁₃ClN₂O₂ 228.67 Not reported; expected lipophilicity -
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3-one Cl, dimethylamino, phenyl C₁₂H₁₂ClN₃O 249.70 Intermediate in medicinal chemistry
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Cl, piperidinyl, H C₉H₁₂ClN₃O 213.67 Common bioactive scaffold
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one Cl, ethylamino (methoxyphenyl), bromopentyl C₁₉H₂₆BrClN₄O₂ 473.79 α1-Adrenergic antagonist activity
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one Cl, morpholinyl, oxadiazole-methyl C₁₆H₁₄ClN₅O₃ 367.77 Twisted molecular conformation; hydrogen bonding in crystal structure
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one Cl, hydroxymethyl-piperidinyl, H C₁₀H₁₄ClN₃O₂ 243.69 Potential solubility enhancement via hydroxyl group

Key Comparative Insights

Lipophilicity and Solubility

  • The pentan-2-yloxy group in the target compound introduces significant lipophilicity (predicted logP ~2.5), which may enhance blood-brain barrier penetration compared to polar substituents like amines (e.g., dimethylamino in ).
  • Hydroxymethyl-piperidinyl () and morpholinyl () groups balance lipophilicity with hydrogen-bonding capacity, improving aqueous solubility relative to branched ethers.

Structural Flexibility

  • Piperidinyl and morpholinyl substituents () introduce cyclic constraints, limiting conformational flexibility but enhancing target selectivity.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one?

A typical method involves nucleophilic substitution of 4,5-dichloropyridazin-3(2H)-one with pentan-2-ol under basic conditions. For example, in analogous syntheses, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is used to deprotonate the alcohol, facilitating substitution at the 5-position of the pyridazinone core. Reaction conditions (e.g., 353 K for 8 hours) are critical for achieving yields >50% . Variations may include solvent optimization (e.g., acetonitrile for higher polarity) or alternative bases like triethylamine (TEA) to minimize side reactions .

Advanced: How can reaction conditions be optimized to improve diastereoselectivity during alkylation of the pyridazinone core?

Diastereoselectivity in alkylation depends on steric and electronic factors. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing regioselectivity at the 5-position.
  • Temperature : Lower temperatures (273–298 K) may reduce kinetic competition between substitution pathways.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactivity in biphasic systems .
    Evidence from similar compounds shows that substituent bulkiness (e.g., pentan-2-yloxy vs. methyl) increases steric hindrance, requiring longer reaction times (10–12 hours) .

Basic: What spectroscopic techniques are used to confirm the molecular structure of this compound?

  • ¹H/¹³C NMR : Assignments are based on coupling patterns and chemical shifts. For instance, the pentan-2-yloxy group shows characteristic splits for the methine proton (δ ~4.5 ppm) and methyl groups (δ ~1.0–1.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1630–1680 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., 88.6° between pyridazine and oxadiazole rings in analogs) .

Advanced: How can contradictions between theoretical and experimental NMR data be resolved?

Discrepancies often arise from solvation effects or dynamic processes. Strategies include:

  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR shifts in solvent environments, adjusting for dielectric constants .
  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., rotameric equilibria in the pentan-2-yloxy chain) .
  • COSY/NOESY : Correlates through-space interactions to validate stereoelectronic effects .

Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?

Using programs like SHELXL , single-crystal data are refined against diffraction patterns. Key steps:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with absorption correction (e.g., SADABS) .
  • Hydrogen bonding analysis : Identifies C–H⋯O/N interactions (e.g., D⋯A distances: 2.52–3.12 Å) contributing to 3D packing .
  • Validation : R-factor <0.05 and displacement parameters ensure model accuracy .

Advanced: How are twinned crystals or high-disorder regions handled during refinement?

  • Twinning : SHELXL’s TWIN command applies matrix operators to deconvolute overlapping reflections .
  • Disorder modeling : Partial occupancy sites are refined using PART instructions, with geometric restraints to prevent overparameterization .
  • Dynamic disorder : For flexible chains (e.g., pentan-2-yloxy), SQUEEZE (PLATON) masks diffuse electron density .

Basic: How do hydrogen-bonding networks influence the solid-state properties of this compound?

Hydrogen bonds (e.g., C–H⋯O/N) stabilize crystal packing, affecting:

  • Melting points : Stronger networks correlate with higher thermal stability (e.g., analogs melt at 427–429 K) .
  • Solubility : Intermolecular interactions reduce solubility in nonpolar solvents .
  • Hygroscopicity : Polar networks may increase moisture absorption, requiring anhydrous storage .

Advanced: What strategies enhance bioactivity through substituent modification on the pyridazinone core?

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity for target binding .
    • Alkoxy chain length : Longer chains (e.g., pentan-2-yloxy vs. methoxy) improve lipophilicity, aiding membrane penetration .
  • Assays : In vitro α1-adrenergic receptor blocking activity is quantified via competitive binding assays (IC₅₀ values) .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

  • Enzyme inhibition : Fluorescence-based assays measure IC₅₀ against targets like acetylcholinesterase .
  • Receptor binding : Radioligand displacement (e.g., [³H]-prazosin for α1-adrenergic receptors) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess IC₅₀ values .

Advanced: How can computational tools predict metabolic stability or toxicity early in development?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP, CYP450 inhibition, and hERG channel liability .
  • Metabolite identification : Molecular docking (AutoDock Vina) simulates hepatic cytochrome P450 interactions, prioritizing stable derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.